molecular formula C15H13F3N2O2 B3849413 N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea

N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B3849413
M. Wt: 310.27 g/mol
InChI Key: UHQAOZKHUQIJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as MTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

MTU has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. MTU has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis. MTU has also been investigated for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain ion channels in the brain. Additionally, MTU has been studied as a potential drug candidate for the treatment of various diseases, including diabetes and obesity.

Mechanism of Action

The mechanism of action of MTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in the body. MTU has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MTU has also been shown to modulate the activity of the TRPV1 ion channel, which is involved in the perception of pain and heat in the body.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects in the body. MTU has been shown to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis. MTU has also been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders. Additionally, MTU has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases, including diabetes and obesity.

Advantages and Limitations for Lab Experiments

MTU has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and ion channels in the body. However, there are also limitations to the use of MTU in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on MTU, including further investigation of its mechanism of action and potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the potential toxicity of MTU and to develop safer and more effective derivatives of the compound. Finally, MTU may have potential applications in drug discovery, and further research is needed to explore its potential as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea, or MTU, is a urea derivative that has been extensively studied for its potential applications in scientific research. MTU has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. MTU has potential applications in cancer research, neuroscience, and drug discovery, and there are several future directions for research on the compound. Further research is needed to fully understand the potential applications and limitations of MTU in scientific research.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-22-11-8-6-10(7-9-11)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQAOZKHUQIJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.